(2S)-2-aminooct-7-ynoic acid

Übersicht

Beschreibung

(2S)-2-aminooct-7-ynoic acid is a chiral non-natural amino acid with a unique structure that includes an alkyne functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-aminooct-7-ynoic acid typically involves the use of chiral catalysts to ensure enantioselectivity. One common method is the asymmetric hydrogenation of propargylamines, which can be achieved using chiral phosphine ligands and transition metal catalysts such as rhodium or ruthenium . Another approach involves the use of chiral auxiliaries in the alkylation of glycine derivatives, followed by deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalytic systems. The choice of catalysts, solvents, and reaction conditions is crucial to achieving high yields and enantioselectivity. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-aminooct-7-ynoic acid can undergo various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

Reduction: Hydrogen gas with palladium on carbon or Lindlar’s catalyst under mild conditions.

Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Major Products

Oxidation: Diketones, carboxylic acids.

Reduction: Alkenes, alkanes.

Substitution: Amides, esters.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

1.1. Noncanonical Amino Acid Incorporation

One of the primary applications of (2S)-2-aminooct-7-ynoic acid is its incorporation into proteins as a noncanonical amino acid (ncAA). This incorporation is facilitated through genetic code expansion techniques, allowing researchers to study protein functions and interactions in greater detail. The use of engineered aminoacyl-tRNA synthetases (AARS) enables the selective incorporation of this compound into proteins, which can then be analyzed for altered properties or functions compared to their canonical counterparts .

1.2. Protein Engineering

The ability to incorporate this compound into proteins opens avenues for protein engineering. By modifying protein structures with this ncAA, researchers can investigate the effects on stability, folding, and activity. This is particularly useful in the design of proteins with enhanced catalytic properties or altered binding affinities for therapeutic targets .

Pharmaceutical Applications

2.1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. In vitro studies have demonstrated that compounds based on this structure can inhibit the proliferation of cancer cell lines such as MCF-7 and HCT-116. For instance, certain synthesized analogs showed effective cytotoxicity with IC50 values in the low micromolar range, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 7 | MCF-7 | 5.0 | Apoptosis induction |

| 8 | HCT-116 | 3.5 | Cell cycle arrest |

| 9 | MCF-7 | 4.0 | Inhibition of proliferation |

2.2. Neuroprotective Effects

Additionally, this compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress, making it a candidate for further investigation in neuropharmacology .

Synthetic Applications

3.1. Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules used in medicinal chemistry. Its unique alkyne functional group allows for various chemical reactions, including cycloadditions and cross-coupling reactions, which are essential for synthesizing diverse pharmacophores .

Case Studies and Research Findings

Case Study 1: Protein Functionality Enhancement

In one study, researchers incorporated this compound into a model enzyme to assess changes in catalytic efficiency. The modified enzyme displayed a significant increase in turnover number compared to the wild-type enzyme, indicating that strategic incorporation of ncAAs can enhance enzymatic activity .

Case Study 2: Antitumor Activity Assessment

A series of derivatives based on this compound were synthesized and tested against various cancer cell lines. The results indicated that specific modifications to the side chain could dramatically influence anticancer activity, highlighting the importance of structural diversity in drug design .

Wirkmechanismus

The mechanism of action of (2S)-2-aminooct-7-ynoic acid depends on its specific application. In biological systems, it can interact with enzymes and receptors through its amino and alkyne functional groups. The alkyne group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzyme activity . The amino group can participate in hydrogen bonding and electrostatic interactions with receptor sites, influencing binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-Amino-4-pentynoic acid: Another chiral amino acid with an alkyne group, but with a shorter carbon chain.

(S)-2-Amino-6-heptynoic acid: Similar structure with a different carbon chain length.

(S)-2-Amino-8-nonyneic acid: Longer carbon chain with an alkyne group.

Uniqueness

(2S)-2-aminooct-7-ynoic acid is unique due to its specific carbon chain length and the position of the alkyne group, which can influence its reactivity and interactions with biological targets. Its distinct structure allows for the exploration of new chemical space in drug design and the development of novel materials .

Biologische Aktivität

(2S)-2-aminooct-7-ynoic acid, also known as (S)-2-aminooct-7-enoic acid, is an unsaturated non-proteinogenic amino acid with significant biological activity. This compound has garnered attention for its potential therapeutic applications and its role in various biochemical pathways. This article explores the synthesis, biological properties, and applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

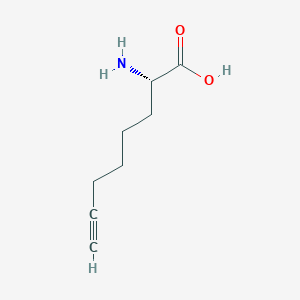

This compound is characterized by the following structural formula:

This compound features an amino group (-NH₂) at the second carbon of an octanoic acid chain with a triple bond at the seventh position. The presence of both an amino group and a triple bond contributes to its unique reactivity and interaction with biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Asymmetric Synthesis : Starting from chiral precursors, the amino group is introduced via reductive amination.

- Alkylation Reactions : Utilizing chiral auxiliaries to achieve desired stereochemistry.

- Industrial Production : Large-scale synthesis typically employs continuous flow reactors for optimal yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and ionic interactions. The unique structure allows it to participate in various biochemical reactions, influencing metabolic pathways and cellular functions.

Case Studies

- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, modifications at specific positions on the molecule have been shown to enhance its efficacy against resistant bacterial strains .

- Role in Metabolic Pathways : Studies indicate that this compound may act as a precursor in the biosynthesis of polyacetylenes, which are known for their diverse biological activities, including anti-inflammatory and anticancer effects .

- Therapeutic Applications : Investigations into the use of this compound as a therapeutic agent have shown promise in areas such as cancer treatment and metabolic disorders, where it may modulate key enzymatic activities .

Comparative Analysis

To understand the significance of this compound in relation to similar compounds, a comparison table is presented below:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Unsaturated amino acid | Antimicrobial, potential anticancer agent |

| (S)-2-aminooctanoic acid | Saturated amino acid | Basic building block in protein synthesis |

| (S)-2-aminohex-5-enoic acid | Unsaturated amino acid | Modulates neurotransmitter activity |

Eigenschaften

IUPAC Name |

(2S)-2-aminooct-7-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-3-4-5-6-7(9)8(10)11/h1,7H,3-6,9H2,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWGKAZTGORCAE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.